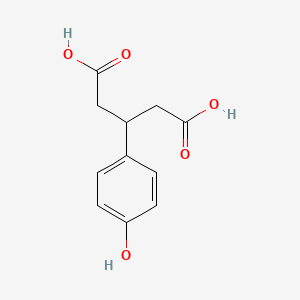

3-(4-Hydroxyphenyl)pentanedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)pentanedioic acid |

InChI |

InChI=1S/C11H12O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8,12H,5-6H2,(H,13,14)(H,15,16) |

InChI Key |

INZWPLIECFXWSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Hydroxyphenyl Pentanedioic Acid

De Novo Synthetic Approaches and Strategic Design

The de novo synthesis of 3-(4-hydroxyphenyl)pentanedioic acid can be approached through several strategic designs, primarily converging on the formation of the carbon-carbon bonds that construct the pentanedioic acid chain and attach the hydroxyphenyl group at the C3 position.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of this compound identifies the carbon-carbon bonds formed during the assembly of the molecule as key disconnections. A highly effective strategy involves a Michael addition, which disconnects the molecule into a malonic ester derivative and a 4-hydroxyphenyl-substituted α,β-unsaturated carbonyl compound. This leads to simple and readily available starting materials.

Specifically, a primary disconnection can be made at the C2-C3 and C3-C4 bonds of the pentanedioic acid backbone. This suggests a convergent synthesis from a C3-aryl synthon and a C2 dicarboxylate synthon. This retrosynthetic approach points towards a tandem Knoevenagel condensation followed by a Michael addition reaction as a powerful forward synthetic strategy. The starting materials for this approach would be 4-hydroxybenzaldehyde (B117250) and a malonic ester, such as diethyl malonate.

Another potential disconnection is at the C3-aryl bond, which would involve the arylation of a pre-formed pentanedioic acid derivative. However, this approach is often less direct and can present challenges in controlling regioselectivity. A further disconnection strategy involves the modification of a related, more accessible molecule. For instance, 3-(4-methoxyphenyl)pentanedioic acid can be a precursor, with the final step being the demethylation of the methoxy (B1213986) group to reveal the desired hydroxyl functionality.

Chemo- and Regioselective Synthesis of Aromatic and Aliphatic Moieties

A versatile and efficient route for the synthesis of 3-aryl substituted glutaric acids, including the target molecule, involves a one-pot reaction sequence starting from the corresponding aromatic aldehyde. rsc.org This method utilizes a Knoevenagel condensation of the aldehyde with a malonic ester, followed by a Michael addition of a second equivalent of the malonic ester. The resulting tetra-ester intermediate is then subjected to hydrolysis and decarboxylation to yield the final 3-substituted glutaric acid.

For the synthesis of this compound, 4-hydroxybenzaldehyde would be the starting aromatic component. The phenolic hydroxyl group generally does not interfere with the initial condensation and Michael addition steps, especially when milder catalysts are employed. However, protection of the hydroxyl group, for example as a methoxy ether, can be a strategic choice to avoid potential side reactions and is a reported pathway. rsc.org In a documented synthesis, 3-(4-methoxyphenyl)glutaric acid is treated with sodium hydride and ethanethiol (B150549) in dimethylformamide to effect demethylation, yielding 3-(4-hydroxyphenyl)glutaric acid. rsc.org

The regioselectivity of this approach is excellent, as the Michael addition ensures the formation of the desired 1,3-dicarboxylic acid structure with the aryl substituent at the central carbon atom.

Catalyst Development for Efficient Reaction Pathways

More advanced catalyst development has focused on bifunctional catalysts that can promote both the acid-catalyzed and base-catalyzed steps of a cascade reaction. For instance, heterogeneous acid-base organocatalysts have been developed for cascade reactions involving a Knoevenagel condensation. nih.gov These catalysts often possess both acidic sites, to activate the aldehyde, and basic sites, to deprotonate the malonic ester. The development of such catalysts, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with spatially isolated acid and base sites, represents a significant advancement in streamlining these synthetic sequences, offering improved efficiency and easier purification.

Stereoselective Synthesis of Chiral Analogs

The C3 carbon of this compound is a prochiral center. Therefore, the synthesis of chiral analogs, where this center becomes stereogenic, requires the use of asymmetric synthetic methodologies.

Enantioselective and Diastereoselective Control Strategies

A powerful strategy for achieving enantioselective control in the synthesis of 3-substituted glutaric acids is the desymmetrization of a prochiral precursor. This can be achieved through enzymatic hydrolysis of prochiral 3-substituted glutarimides or their corresponding diamides. nih.govbeilstein-journals.orgmetu.edu.tr For example, various bacterial strains have been screened for their ability to stereospecifically hydrolyze 3-substituted glutarimides to afford chiral glutaric acid monoamides with high enantiomeric excess. nih.gov Specifically, organisms like Alcaligenes faecalis and Burkholderia phytofirmans have been shown to hydrolyze 3-(4-chlorophenyl)glutarimide to the corresponding (R)-monoamide with excellent enantioselectivity. nih.gov This enzymatic approach offers a green and highly selective route to chiral building blocks that can be further elaborated to the desired chiral diacid.

Another enzymatic approach involves the desymmetrization of prochiral 3-alkylglutaric acid diesters using lipases, such as Candida antarctica lipase (B570770) B (CAL-B). nih.gov This method yields optically active 3-substituted glutaric acid monoesters.

Asymmetric Organocatalysis and Metal-Catalyzed Transformations

Asymmetric organocatalysis has emerged as a robust tool for the enantioselective Michael addition of malonates to α,β-unsaturated systems, which is a key step in the retrosynthetic plan for this compound. Chiral primary amine-thiourea organocatalysts derived from cinchona alkaloids and 1,2-diaminocyclohexane have been successfully employed in the asymmetric Michael addition of malonates to enones, affording chiral adducts with high yields and enantioselectivities. These catalysts activate the reactants through hydrogen bonding and the formation of chiral enamines or iminium ions.

Metal-catalyzed transformations also offer viable routes to chiral 3-aryl-glutaric acid derivatives. For example, rhodium-catalyzed asymmetric hydrogenation of prochiral unsaturated precursors of glutaric acid is a promising approach. While the direct asymmetric hydrogenation to form the 3-aryl stereocenter is challenging, the asymmetric hydrogenation of related 2-methyleneglutarates has been achieved with high enantioselectivity using chiral rhodium-phosphine complexes. This suggests that a strategy involving the synthesis of an appropriate unsaturated precursor to this compound could be viable.

Below is a table summarizing various catalytic systems used in the synthesis of 3-substituted glutaric acids and their chiral analogs:

| Reaction Type | Catalyst/Enzyme | Substrates | Product | Key Features |

| Knoevenagel-Michael Cascade | Piperidine / AlCl₃ | Aromatic aldehyde, Diethyl malonate | 3-Aryl-glutaric acid | Versatile, one-pot synthesis. |

| Demethylation | Sodium hydride, Ethanethiol | 3-(4-methoxyphenyl)glutaric acid | 3-(4-hydroxyphenyl)glutaric acid | Specific for deprotection of phenol (B47542) ethers. |

| Enzymatic Desymmetrization | Imidase from Alcaligenes faecalis | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | High enantioselectivity (e.g., 98.1% ee). |

| Enzymatic Desymmetrization | Amidase from Comamonas sp. | 3-Substituted glutaric acid diamides | (R)-3-Substituted glutaric acid monoamides | High optical purity (e.g., >99.0% ee). |

| Enzymatic Desymmetrization | Candida antarctica lipase B (CAL-B) | Prochiral 3-alkylglutaric acid diesters | Optically active 3-alkylglutaric acid monoesters | Effective for a range of alkyl substituents. |

| Asymmetric Organocatalysis | Chiral primary amine-thiourea | Malonates, Enones | Chiral Michael adducts | High yields and enantioselectivities. |

| Asymmetric Hydrogenation | Rhodium-phosphine complexes | 2-Methyleneglutarates | Chiral 2-methylglutarates | High enantioselectivity for related systems. |

Sustainable and Green Chemistry Principles in Synthesis

The adoption of green chemistry is crucial for minimizing the environmental impact of chemical production. jddhs.com This involves reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net For the synthesis of this compound, these principles can be applied to create more environmentally benign processes.

Traditional organic synthesis often relies on volatile and toxic organic solvents, which are a major source of chemical waste and pollution. jddhs.com Green chemistry seeks to replace these with safer alternatives or to eliminate them entirely. nih.gov

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. jddhs.com The synthesis of complex molecules, including halide solid electrolytes, has been successfully demonstrated in aqueous media. nih.govuwo.ca For this compound, a potential aqueous synthetic route could involve the Michael addition of a phenol derivative to a suitable α,β-unsaturated dicarboxylic acid or ester, catalyzed by a water-tolerant Lewis or Brønsted acid. The high polarity of the reactants and the target molecule suggests that water could be a viable solvent, potentially simplifying workup procedures and reducing the reliance on hazardous organic solvents.

Solvent-Free Reactions: Performing reactions without a solvent, also known as solid-state or neat reactions, can significantly reduce waste and simplify purification. ekb.eg These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. researchgate.net For instance, the Fries rearrangement, a key reaction in phenol chemistry, has been optimized under solvent-free conditions using eco-friendly catalysts like p-toluenesulfonic acid. researchgate.net A similar solvent-free approach could be envisioned for synthesizing this compound, potentially through a catalyzed condensation reaction, which would align with the core tenets of green chemistry by minimizing waste at the source. nih.gov

| Solvent Type | Examples | Advantages | Disadvantages | Potential Application for this compound Synthesis |

|---|---|---|---|---|

| Conventional Organic Solvents | Toluene, Dichloromethane, DMF | Good solubility for nonpolar reactants | Toxic, volatile, environmental pollution jddhs.com | Traditional Friedel-Crafts or alkylation reactions |

| Green Solvents (Water) | Water | Non-toxic, non-flammable, abundant, safe jddhs.com | Poor solubility for nonpolar reactants, potential for side reactions (hydrolysis) | Water-mediated Michael addition or condensation reactions nih.gov |

| Solvent-Free | N/A | Minimal waste, reduced energy for solvent removal, simplified purification ekb.eg | Limited to solid-state or high-temperature melt reactions, potential for poor mixing | Solid-state catalyzed condensation or rearrangement reactions researchgate.net |

Reducing energy consumption and improving resource management are key goals of green chemistry. This can be achieved through the use of catalysis and alternative energy sources.

Catalysis: Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused, reducing waste. researchgate.net For the synthesis of related compounds, such as 4-(4-hydroxyphenyl)cycloalkanedicarboxylic acids, catalysts like aluminum chloride, ferric chloride, and p-toluenesulfonic acid have been shown to be effective. researchgate.net The development of recyclable solid acid catalysts could further enhance the sustainability of synthesizing this compound.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an energy-efficient technique that can significantly reduce reaction times and improve yields. asianpubs.org This method has been successfully employed in various organic transformations and could be applied to accelerate the synthesis of this compound, thereby lowering energy consumption compared to conventional heating methods.

Biocatalytic Synthesis and Enzymatic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com This approach offers high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. rsc.org

The use of isolated enzymes allows for highly specific and efficient catalytic processes. mdpi.com While a specific enzyme for the direct synthesis of this compound may not be readily available, enzyme discovery and engineering present a promising avenue.

Enzyme Engineering: Through techniques like directed evolution, the substrate scope and activity of existing enzymes can be modified. nih.gov For instance, tyrosine phenol lyase has been engineered to synthesize various tyrosine analogues from substituted phenols. nih.gov A similar strategy could be employed to engineer an enzyme, perhaps a lyase or a synthase, to catalyze the condensation of phenol with a C5 dicarboxylic acid precursor.

Chemo-enzymatic Synthesis: A combination of chemical and enzymatic steps can also be a powerful strategy. For example, a chemo-enzymatic approach has been used for the asymmetric synthesis of piperidone alkaloids, involving a chemical oxidation step followed by an enzymatic resolution. mdpi.com A similar pathway for this compound could involve the chemical synthesis of a racemic precursor, followed by an enzymatic resolution to obtain a specific stereoisomer, which may be valuable for certain applications.

Using whole microbial cells as biocatalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. mdpi.com Whole-cell systems contain a range of enzymes and can regenerate necessary cofactors, making them suitable for multi-step transformations. nih.gov

Microbial Production: Strains of bacteria, such as Pseudomonas putida, have been used for the biocatalytic synthesis of valuable chemicals like furoic acid from furanic aldehydes. frontiersin.org It is conceivable that a microbial strain could be engineered to produce this compound. This could involve introducing a synthetic metabolic pathway into a host organism like E. coli or yeast, which would convert a simple carbon source or a supplied precursor into the target molecule. For example, biotransformation of hydroxychalcones using whole cells of bacteria has been shown to yield novel products through reactions like Michael addition. mdpi.com This demonstrates the potential of microbial systems to catalyze the carbon-carbon bond formations necessary for the synthesis of this compound.

| Approach | Description | Advantages | Disadvantages | Hypothetical Application for this compound |

|---|---|---|---|---|

| Isolated Enzymes | Use of purified enzymes to catalyze specific reactions. mdpi.com | High specificity and selectivity, clean reactions. rsc.org | High cost of purification, potential for instability. mdpi.com | Engineered lyase for condensation of phenol and a C5 precursor. nih.gov |

| Whole-Cell Biotransformation | Use of living or resting microbial cells to perform transformations. nih.gov | Lower cost, cofactor regeneration, potential for multi-step synthesis. mdpi.com | Potential for side reactions from other cellular enzymes, lower product concentrations. | Engineered E. coli or yeast strain to produce the compound from a simple feedstock. mdpi.com |

Post-Synthetic Functionalization and Derivatization Strategies

Once this compound is synthesized, its functional groups (one phenolic hydroxyl and two carboxylic acids) can be selectively modified to create a range of derivatives with tailored properties. psu.edu This post-synthetic functionalization is a common strategy in medicinal chemistry and materials science. nih.gov

Esterification of Carboxylic Acids: The two carboxylic acid groups can be converted to esters through reaction with an alcohol under acidic conditions. psu.edu For example, esterification of similar propanoic acid derivatives has been achieved using methanol (B129727) in the presence of sulfuric acid. nih.gov This would increase the lipophilicity of the molecule and could be used to protect the carboxylic acid groups while other transformations are performed on the phenolic hydroxyl group.

Acylation of the Phenolic Hydroxyl Group: The hydroxyl group can be acylated to form an ester. This is a common derivatization technique for phenols. google.com This modification can alter the electronic properties of the phenyl ring and serve as a protecting group.

Amide Formation: The carboxylic acid groups can be converted to amides by reacting with amines, typically in the presence of a coupling reagent. This is a fundamental transformation in peptide synthesis and could be used to link this compound to amino acids or other amine-containing molecules. unibo.it

These derivatization strategies allow for the creation of a library of compounds from the core this compound structure, enabling the exploration of their properties for various applications.

Modification of Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are prime sites for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into esterification, amidation, and reduction reactions.

Selective mono-esterification of one of the two carboxylic acid groups can be achieved by employing methods that differentiate between the two acidic protons. One such approach involves the use of a bulky alcohol in the presence of a catalyst, where steric hindrance may favor the esterification of the more accessible carboxylic acid. Alternatively, chemoselective esterification can be performed by adsorbing the dicarboxylic acid onto a solid support like alumina, which selectively protects one of the carboxyl groups, allowing the other to react. acs.org

The conversion of the carboxylic acid groups to esters can be accomplished through various established methods. Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates, milder conditions can be employed, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents to facilitate the reaction with alcohols. The use of metal-exchanged montmorillonite (B579905) clay catalysts has also been reported for the efficient esterification of dicarboxylic acids. researchgate.net

The synthesis of amides from the carboxylic acid moieties can be achieved by first converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chlorides can then be readily reacted with a wide range of primary and secondary amines to yield the corresponding amides. Direct amidation can also be accomplished using coupling agents such as HATU or HOBt.

Furthermore, the carboxylic acid groups can be reduced to the corresponding primary alcohols. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Selective reduction of one carboxylic acid group in the presence of the other presents a synthetic challenge but may be achievable through protective group strategies.

| Transformation | Reagents and Conditions | Product |

| Di-esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | This compound diester |

| Mono-esterification | Adsorption on Alumina, Diazomethane or Dimethyl Sulfate | This compound monoester |

| Di-amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | 3-(4-Hydroxyphenyl)pentanedioamide |

| Di-reduction | LiAlH₄, Anhydrous Ether | 3-(4-Hydroxyphenyl)pentane-1,5-diol |

Transformations Involving the Hydroxyl Group on the Aromatic Ring

The phenolic hydroxyl group on the aromatic ring of this compound is another key site for chemical modification, offering opportunities for etherification, esterification, and electrophilic aromatic substitution.

Etherification of the phenolic hydroxyl group can be readily achieved through the Williamson ether synthesis. wikipedia.org This reaction involves deprotonation of the phenol with a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide to form the corresponding ether. embibe.com Palladium-catalyzed etherification reactions have also been developed as a mild and efficient method. acs.org

The hydroxyl group can also be converted into an ester through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This transformation allows for the introduction of a wide variety of acyl groups onto the aromatic ring.

The hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution reactions. libretexts.orgmlsu.ac.in This electronic property facilitates the introduction of various substituents onto the aromatic ring at the positions ortho to the hydroxyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mlsu.ac.inlibretexts.org Careful control of reaction conditions is often necessary to prevent polysubstitution due to the high reactivity of the phenol ring. mlsu.ac.in

| Transformation | Reagents and Conditions | Product |

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | 3-(4-Alkoxyphenyl)pentanedioic acid |

| Esterification | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | 4-(3,5-Dicarboxypentyl)phenyl ester |

| Nitration | Dilute HNO₃ | 3-(4-Hydroxy-3-nitrophenyl)pentanedioic acid |

| Bromination | Br₂ in a non-polar solvent | 3-(3-Bromo-4-hydroxyphenyl)pentanedioic acid |

Selective Functionalization of the Pentanedioic Acid Backbone

The pentanedioic acid (also known as glutaric acid) backbone of the molecule provides further opportunities for synthetic modification, although selective functionalization can be more challenging. nist.govwikipedia.org The carbon atoms alpha to the carboxylic acid groups (C-2 and C-4 positions) are the most likely sites for reaction due to the electron-withdrawing nature of the adjacent carboxyls.

One potential transformation is α-halogenation, which can be achieved under specific conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially introduce a bromine atom at the C-2 and/or C-4 positions.

Directed C-H functionalization is an emerging area of synthetic chemistry that could enable the selective introduction of substituents at specific positions on the pentanedioic acid backbone. nih.gov While specific methods for this substrate have not been reported, the development of directing groups that could coordinate to a metal catalyst and guide it to a specific C-H bond on the backbone could open up new avenues for functionalization.

The bulky 4-hydroxyphenyl group at the C-3 position may exert a significant steric influence on the reactivity of the backbone. This steric hindrance could potentially be exploited to achieve regioselective functionalization. For instance, reactions that are sensitive to steric bulk might preferentially occur at the less hindered positions of the pentanedioic acid chain.

Further research is needed to explore and develop methodologies for the selective functionalization of the pentanedioic acid backbone of this molecule, which would significantly expand the range of accessible derivatives and their potential applications.

| Transformation | Potential Reagents and Conditions | Potential Product |

| α-Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 2-Bromo-3-(4-hydroxyphenyl)pentanedioic acid |

| Directed C-H Functionalization | Metal Catalyst, Directing Group | Functionalized pentanedioic acid backbone derivative |

Theoretical and Computational Investigations of 3 4 Hydroxyphenyl Pentanedioic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For 3-(4-Hydroxyphenyl)pentanedioic acid, these investigations would provide a foundational understanding of its chemical behavior at the electronic level.

Molecular Orbital Analysis and Electronic Density Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl group, specifically the oxygen atom and the aromatic ring, due to the presence of lone pairs and pi-electrons. Conversely, the LUMO would likely be distributed over the carboxylic acid groups, which are electron-withdrawing. A smaller HOMO-LUMO gap would suggest higher reactivity.

The electronic density distribution would likely show a high electron density around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as on the aromatic ring, indicating regions susceptible to electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 | Hydroxyphenyl Ring |

| LUMO | -1.2 | Carboxylic Acid Groups |

| HOMO-LUMO Gap | 5.3 | - |

Prediction of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Reactivity descriptors derived from quantum chemical calculations can pinpoint the most reactive sites within a molecule. Fukui functions (f(r)) are used to identify sites for nucleophilic and electrophilic attack. For this compound, the oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring would be predicted as likely sites for electrophilic attack, while the carbonyl carbons of the carboxylic acid groups would be susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms, indicating regions prone to attracting positive charges. Positive potential (blue) would be anticipated around the acidic protons of the carboxylic acid groups and the hydroxyl group, highlighting their potential for donation in hydrogen bonding.

Table 2: Predicted Fukui Indices for Selected Atoms in this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| Carbonyl Carbon (C=O) | 0.15 | 0.02 |

| Hydroxyl Oxygen (O-H) | 0.03 | 0.18 |

| Aromatic Carbon (ortho to OH) | 0.05 | 0.12 |

Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound, with its hydroxyl and carboxylic acid functional groups, is highly conducive to the formation of extensive hydrogen bonding networks. The hydroxyl group and the carboxylic acid groups can act as both hydrogen bond donors and acceptors. These interactions are critical in determining the solid-state structure (crystal packing) and its behavior in protic solvents. It is expected that strong intermolecular hydrogen bonds would form between the carboxylic acid groups of adjacent molecules (forming dimers) and between the hydroxyl group and carboxylic acid groups of neighboring molecules.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Conformational Landscape in Different Environments

Conformational analysis would involve systematically rotating the single bonds in the aliphatic chain to identify stable, low-energy conformers. In the gas phase, the molecule might adopt a more extended conformation to minimize steric hindrance. In a polar solvent like water, the molecule would likely adopt conformations that maximize hydrogen bonding with the solvent molecules, potentially leading to a more folded structure where the polar groups can interact with water. The presence of the bulky hydroxyphenyl group would also significantly influence the accessible conformations.

Prediction of Dynamic Behavior and Conformational Transitions

Molecular Dynamics (MD) simulations could be employed to study the time-dependent behavior of this compound. These simulations would reveal how the molecule moves, vibrates, and transitions between different stable conformations over time. Key findings from MD simulations would include the relative populations of different conformers at a given temperature and the energy barriers for transitioning between them. For instance, simulations could show the frequency and duration of intramolecular hydrogen bond formation between the hydroxyl group and one of the carboxylic acid groups.

Table 3: Hypothetical Relative Energies of Conformers for this compound in Vacuo

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Extended | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

| Folded | Variable | > 3.0 |

Solvation Effects on Molecular Structure and Dynamics

The surrounding solvent environment plays a critical role in determining the three-dimensional structure, stability, and dynamic behavior of molecules like this compound. Computational chemistry provides powerful tools to simulate these effects, primarily through methods like the Polarizable Continuum Model (PCM) and explicit solvent models using molecular dynamics (MD) simulations. researchgate.net

In the case of this compound, which possesses both polar (two carboxylic acid groups and a hydroxyl group) and non-polar (the phenyl ring and aliphatic backbone) regions, the choice of solvent is expected to significantly influence its conformational preferences.

In Polar Solvents (e.g., Water, Methanol): Polar solvents are anticipated to form strong hydrogen bonds with the carboxylic acid and hydroxyl functional groups. This interaction would stabilize conformations where these polar groups are exposed to the solvent. Explicit solvent simulations would likely show a well-defined hydration shell around these hydrophilic regions, influencing the molecule's rotational dynamics and the pKa values of the acidic protons. The solvent's high dielectric constant would also screen intramolecular electrostatic interactions, potentially allowing for a more extended molecular conformation.

In Non-Polar Solvents (e.g., Benzene, Carbon Tetrachloride): In a non-polar environment, the molecule is expected to adopt more compact, folded conformations. This is driven by the tendency to minimize the unfavorable interactions between the polar functional groups and the non-polar solvent. Intramolecular hydrogen bonding, for instance between a carboxylic acid group and the phenolic hydroxyl group, would be significantly favored. Such conformations effectively shield the polar parts of the molecule from the solvent.

Computational studies can quantify these effects by calculating parameters such as the solvent-accessible surface area (SASA), radial distribution functions (RDFs) for solvent molecules around specific atoms, and the potential of mean force for dihedral rotations. chemrxiv.org

Table 1: Illustrative Solvation Effects on this compound Conformation

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformation | Key Stabilizing Interactions |

|---|---|---|---|

| Water | ~80 | Extended | Intermolecular H-bonding with solvent |

| Methanol (B129727) | ~33 | Semi-extended | Intermolecular H-bonding with solvent |

| Benzene | ~2.3 | Folded/Compact | Intramolecular H-bonding; Hydrophobic interactions |

| Vacuum | 1 | Highly Compact | Strong Intramolecular H-bonding |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. By simulating reactions at the molecular level, it is possible to identify intermediates, determine the energetics of transition states, and ultimately elucidate the complete reaction mechanism, providing insights that are often difficult to obtain through experimental means alone. lisaroychemistry.com

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents the highest energy point along the minimum energy path from reactants to products. ox.ac.uklibretexts.orgyoutube.com The rate of the reaction is then determined by the concentration of this transition state species and the frequency with which it converts into products. libretexts.org

For a reaction involving this compound, such as the esterification of one of its carboxylic acid groups with methanol, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structure. A reaction coordinate analysis involves systematically changing the geometry along the presumed reaction pathway (e.g., the distance between the methanol oxygen and the carboxylic carbon) and calculating the energy at each step. The peak of this energy profile corresponds to the transition state. youtube.com Vibrational frequency calculations are then performed to confirm the nature of this stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken. libretexts.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter in the Arrhenius equation that governs reaction kinetics. libretexts.org

Table 2: Hypothetical DFT-Calculated Parameters for Esterification of this compound

| Reaction Step | Parameter | Calculated Value (Illustrative) |

|---|---|---|

| Transition State Search | Imaginary Frequency | -250 cm-1 |

| Energetics | Activation Energy (Ea) | +15.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -2.1 kcal/mol |

Computational Design of Catalysts for Targeted Transformations

Computational chemistry enables the rational design of catalysts by providing a quantitative description of the interactions between the catalyst and the reacting molecule. pnnl.govpnnl.gov This approach can accelerate the discovery of new, highly efficient, and selective catalysts for specific transformations of this compound, such as the selective hydrogenation of the phenyl ring while leaving the carboxylic acid groups intact.

Using DFT calculations, researchers can model the adsorption of the reactant molecule onto different catalytic surfaces (e.g., Pt(111), Pd(111)) or into the active site of a metal complex. mdpi.com By calculating the binding energies and geometries of the reactant, intermediates, and transition states on the catalyst, one can predict the reaction pathway and its associated energy barriers. pnnl.gov This allows for the in silico screening of a wide range of potential catalysts. For example, by modifying the composition of a bimetallic catalyst, it is possible to tune its electronic properties (e.g., the d-band center) to optimize the binding of a specific intermediate and lower the activation energy for the desired reaction step, thereby enhancing catalytic activity and selectivity. mdpi.comscilit.com

Exploration of Potential Energy Surfaces for Multi-Step Reactions

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system of atoms as a function of their geometric positions. youtube.com For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable reactants, products, and intermediates, and mountain passes that represent the transition states connecting them. wayne.edu Exploring the PES is crucial for understanding complex, multi-step reactions. wayne.edunih.gov

For a multi-step transformation of this compound, such as its oxidative degradation, computational methods can be used to map out the entire PES. libretexts.org This involves calculating the energy for a vast number of molecular geometries to identify all relevant minima (stable species) and saddle points (transition states). wayne.edu The path of lowest energy connecting the reactant valley to the product valley is known as the minimum energy path or reaction path. youtube.com Analysis of the PES reveals not only the most likely reaction mechanism but also potential side reactions, which would proceed via alternative paths over different transition states. This comprehensive view allows for a deep understanding of the factors controlling the reaction's outcome. youtube.com

In Silico Screening and Molecular Docking Studies (focused on theoretical binding mechanisms)

In silico screening and molecular docking are powerful computational techniques used in drug discovery and molecular biology to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. researchgate.net These methods are instrumental in identifying potential lead compounds and understanding the molecular basis of their activity by examining theoretical binding mechanisms. msjonline.org

Ligand-Protein Interaction Prediction (theoretical binding modes)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, a docking study would involve computationally placing the molecule into the active site of a chosen protein target. The process uses scoring functions to estimate the binding affinity, often expressed as a binding energy (kcal/mol), for numerous possible conformations and orientations (poses). nih.gov

A plausible target for this molecule could be an enzyme involved in aromatic amino acid metabolism, such as 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), given the structural similarity of the ligand's 4-hydroxyphenyl group to the enzyme's natural substrate. mdpi.comfrontiersin.org A theoretical docking simulation would likely predict key interactions that stabilize the ligand-protein complex. These interactions could include:

Hydrogen Bonding: The two carboxylic acid groups and the phenolic hydroxyl group are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site, such as Arginine, Aspartate, or Tyrosine. msjonline.org

Hydrophobic Interactions: The phenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket. frontiersin.org

Electrostatic Interactions: The deprotonated carboxylate groups could form salt bridges with positively charged residues like Lysine or Arginine.

The results of such a study provide a detailed, atom-level hypothesis of the binding mode, which can guide further experimental validation and the rational design of more potent analogues. nih.gov

Table 3: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Enzyme Active Site

| Ligand Functional Group | Predicted Interaction Type | Potential Interacting Residue(s) | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Carboxylic Acid 1 | Hydrogen Bond / Salt Bridge | Arg150, Ser210 | -4.5 |

| Carboxylic Acid 2 | Hydrogen Bond / Salt Bridge | Lys125 | -4.2 |

| Phenolic Hydroxyl | Hydrogen Bond | Asp340, His180 | -3.8 |

| Phenyl Ring | π-π Stacking | Phe352 | -2.5 |

| Aliphatic Chain | Van der Waals | Val128, Leu212 | -1.5 |

| Total Estimated Binding Affinity | -8.2 |

Virtual Library Design for Analog Synthesis

The design of a virtual library of analogs based on the this compound scaffold is a critical step in the exploration of its therapeutic potential. This process involves the computational generation of a large, diverse, and synthetically feasible collection of molecules that can be screened in silico to identify promising candidates for synthesis and biological evaluation. The design strategy typically focuses on systematic modifications of the core structure to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

A key approach in the design of such a library is to identify key pharmacophoric features and potential points for chemical modification on the parent molecule. For this compound, the primary points for diversification include the phenolic hydroxyl group, the aromatic ring, and the two carboxylic acid moieties of the pentanedioic acid chain.

Table 1: Key Structural Features of this compound for Analog Design

| Structural Feature | Potential Modifications | Rationale for Modification |

| Phenolic Hydroxyl Group | Etherification, Esterification, Replacement with bioisosteres (e.g., F, Cl) | Modulate hydrogen bonding capacity, improve metabolic stability, and explore interactions with target proteins. |

| Aromatic Ring | Introduction of substituents (e.g., alkyl, halogen, nitro groups) at various positions | Investigate the impact of electronics and sterics on binding affinity and selectivity. |

| Pentanedioic Acid Chain | Esterification of one or both carboxylic acids, Amide formation, Cyclization | Enhance cell permeability, alter solubility, and introduce conformational constraints. |

The generation of the virtual library is often accomplished using combinatorial chemistry software, which systematically combines a predefined set of building blocks with the core scaffold. This results in a vast chemical space of potential analogs. To ensure the quality and relevance of the generated library, several computational filters are applied. These filters are designed to select for molecules with drug-like properties, thereby increasing the probability of identifying viable drug candidates.

Table 2: Computational Filters Applied in Virtual Library Design

| Filter Type | Parameters | Purpose |

| Physicochemical Properties | Molecular Weight (MW), LogP, Number of Hydrogen Bond Donors/Acceptors | To ensure compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five) and improve oral bioavailability. |

| ADME Prediction | Absorption, Distribution, Metabolism, Excretion properties | To computationally assess the pharmacokinetic profile of the analogs at an early stage. |

| Toxicity Prediction | In silico prediction of potential toxicophores and off-target effects | To flag and remove potentially toxic molecules from the library. |

| Synthetic Accessibility | Assessment of the feasibility of the chemical synthesis of the designed analogs | To prioritize molecules that can be readily synthesized for further experimental testing. |

Following the application of these filters, the refined virtual library is then subjected to virtual screening techniques, such as molecular docking, to predict the binding affinity of the analogs to a specific biological target. This allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and subsequent in vitro and in vivo testing. The iterative process of virtual library design, computational screening, and experimental validation is a powerful strategy in modern drug discovery to accelerate the identification of new therapeutic agents.

Biochemical Pathways and Molecular Biological Research Perspectives Non Clinical, Mechanistic

Biosynthesis and Biodegradation Pathways in Model Organisms

The origin and fate of 3-(4-Hydroxyphenyl)pentanedioic acid in biological systems are likely tied to the well-characterized pathways for phenolic compound metabolism. In plants, the shikimate pathway serves as the primary route for the biosynthesis of aromatic amino acids and a vast array of phenolic compounds. nih.gov Conversely, in microbial systems, diverse catabolic pathways have evolved to utilize aromatic compounds as carbon and energy sources.

Biosynthesis: The biosynthesis of this compound in plants, though not explicitly documented, can be hypothetically traced back to precursors from the shikimate pathway. This pathway generates the aromatic amino acid L-phenylalanine, which is a gateway to a multitude of phenolic compounds. nih.gov The core structure of this compound, featuring a p-hydroxyphenyl group, strongly suggests a biosynthetic origin from L-tyrosine or an intermediate of the phenylpropanoid pathway. It is plausible that a side-chain elongation and subsequent oxidation of a C6-C3 (phenylpropanoid) or C6-C1 (benzoic acid derivative) precursor could lead to the formation of the pentanedioic acid structure.

Biodegradation: In microbial degradation, the initial substrate is this compound itself. The breakdown of this compound is expected to proceed through a series of metabolic intermediates. Drawing parallels from the degradation of other aromatic alkanoic acids, the initial steps would likely involve the activation of the carboxylic acid groups to their corresponding coenzyme A (CoA) thioesters. Subsequent degradation could proceed via β-oxidation of the pentanedioic acid chain. nih.gov A key step in the degradation of the aromatic ring would be dihydroxylation, catalyzed by dioxygenase enzymes, to form a catechol-like intermediate. This dihydroxylated ring is then susceptible to cleavage, leading to the formation of aliphatic dicarboxylic acids that can enter central metabolic pathways like the Krebs cycle. For instance, the degradation of 4-hydroxyphenylacetic acid in bacteria involves conversion to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which then undergoes ring fission. nih.gov

Table 1: Putative Precursor Molecules and Metabolic Intermediates

| Metabolic Process | Molecule Type | Putative Compound Name | Role in Pathway |

| Biosynthesis (Plant) | Precursor | L-Tyrosine | Aromatic amino acid precursor from the shikimate pathway. |

| Biosynthesis (Plant) | Precursor | p-Coumaric Acid | A key intermediate in the phenylpropanoid pathway. |

| Biodegradation (Microbial) | Intermediate | 3-(4-Hydroxyphenyl)pentanedioyl-CoA | Activated form of the substrate for subsequent enzymatic reactions. |

| Biodegradation (Microbial) | Intermediate | 3-(3,4-Dihydroxyphenyl)pentanedioic acid | Dihydroxylated intermediate prior to aromatic ring cleavage. |

| Biodegradation (Microbial) | Intermediate | Various aliphatic dicarboxylic acids | Products of ring cleavage that enter central metabolism. |

This table is based on hypothesized pathways due to the lack of direct experimental evidence for this compound.

The enzymatic machinery responsible for the synthesis and breakdown of this compound would involve a series of coordinated catalytic steps.

In Plants (Biosynthesis): The biosynthesis would likely begin with enzymes of the general phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H), to produce p-coumaric acid. nih.gov Subsequent enzymes, potentially belonging to the ligase, reductase, and oxygenase families, would be required to extend and modify the side chain to form the pentanedioic acid structure.

In Microorganisms (Biodegradation): The degradation pathway in bacteria would be initiated by acyl-CoA synthetases to activate the carboxylic acid groups. The key enzymes for the degradation of the aromatic ring are aromatic-ring-hydroxylating dioxygenases (ARHDOs). prepchem.com These enzymes introduce two hydroxyl groups onto the aromatic ring, a critical step for subsequent ring cleavage by other dioxygenases. The resulting aliphatic chain would then be processed by enzymes of the β-oxidation pathway. nih.gov The degradation of similar compounds, such as 3-phenylpropanoic acid, has been shown to be initiated by a dioxygenase attack. nih.gov

The expression of genes encoding the enzymes involved in these pathways is tightly regulated to respond to cellular needs and environmental cues.

In Plants: The biosynthesis of phenolic compounds is regulated by a complex network of transcription factors, often induced by developmental signals or environmental stresses such as pathogen attack or UV radiation. wikipedia.org Genes encoding enzymes of the phenylpropanoid pathway are known to be co-regulated.

In Microorganisms: The degradation of aromatic compounds in bacteria is typically controlled by operons, where the genes for the metabolic pathway are clustered together and co-transcribed. The expression of these operons is often inducible, meaning they are switched on in the presence of the substrate or a metabolic intermediate. Transcriptional regulators, such as those from the MarR family, can act as repressors of these operons, with the substrate or an early intermediate acting as an inducer to derepress gene expression. nih.gov This ensures that the energy-intensive production of degradation enzymes only occurs when the target compound is available.

Enzymatic Transformations and Catalytic Mechanisms in vitro

To fully understand the biochemical transformations of this compound, in vitro studies using purified enzymes are essential. Such studies allow for the detailed characterization of enzyme function, substrate specificity, and catalytic mechanisms.

While no enzymes have been specifically purified and characterized for their activity on this compound, the purification of enzymes with similar functions provides a roadmap for future research. Enzymes involved in aromatic acid metabolism, such as dioxygenases and decarboxylases, have been successfully purified from various microorganisms. nih.gov

Purification strategies typically involve a series of chromatographic steps, including ion exchange, affinity, and size-exclusion chromatography, to isolate the protein of interest from a crude cell extract. Characterization of the purified enzyme would involve determining its molecular weight, subunit composition, optimal pH and temperature for activity, and cofactor requirements. For example, many dioxygenases are non-heme iron-dependent enzymes. nih.gov

Enzyme kinetics provides quantitative measures of the efficiency and specificity of an enzyme for its substrate. The Michaelis-Menten model is commonly used to determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Table 2: Hypothetical Kinetic Parameters for an Enzyme Acting on this compound

| Kinetic Parameter | Description | Hypothetical Value Range |

| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates higher affinity of the enzyme for the substrate. | 10 - 100 µM |

| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 1 - 50 µmol/min/mg protein |

| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | 1 - 100 s⁻¹ |

| k_cat/K_m (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis. | 10⁴ - 10⁶ M⁻¹s⁻¹ |

These values are hypothetical and would need to be determined experimentally.

Mechanistic studies would aim to elucidate the step-by-step process of the enzymatic reaction. This can involve the use of substrate analogs, isotopic labeling, and site-directed mutagenesis to identify key amino acid residues in the enzyme's active site. For hydroxylating enzymes like dioxygenases, the mechanism often involves the activation of molecular oxygen and its insertion into the aromatic ring. nih.gov

Rational Design of Enzyme Variants for Modified Reactivity

The rational design of enzymes to alter their reactivity towards specific substrates like this compound is a key area of protein engineering. This approach relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. nih.govresearchgate.net By identifying key amino acid residues within the active site, researchers can introduce targeted mutations to enhance or modify enzyme function.

Strategies for modifying enzyme reactivity for a substrate such as this compound could include:

Active Site Modification: The polarity and size of the substrate-binding pocket can be altered to better accommodate the hydroxyphenyl and pentanedioic acid moieties. For instance, mutating hydrophobic residues to polar ones (or vice-versa) can change the binding affinity and orientation of the substrate. nih.gov

Steric Hindrance Engineering: Introducing bulky or smaller amino acids can control substrate access to the catalytic center, potentially improving selectivity for this compound over structurally similar molecules. nih.gov

Enhancing Electronic Interactions: Mutations can be designed to create new hydrogen bonds or electrostatic interactions with the carboxyl or hydroxyl groups of the substrate, thereby stabilizing the enzyme-substrate complex and potentially increasing catalytic efficiency. nih.gov

Computational modeling and molecular dynamics simulations are crucial tools in this process. They allow for the in silico prediction of how specific mutations might affect the enzyme's structure and its interaction with the substrate before undertaking experimental work. nih.govbohrium.com For example, a simulation could model how mutating a key residue in a hypothetical dehydrogenase might improve its ability to specifically recognize and oxidize this compound.

Table 1: Hypothetical Enzyme Variants for Modified Reactivity with this compound

| Enzyme Target | Mutation Strategy | Target Residue (Example) | Predicted Outcome | Rationale |

| Hypothetical Dehydrogenase | Active Site Polarity Modification | Leucine to Asparagine | Increased binding affinity | Introduce hydrogen bonding with the substrate's hydroxyl group. |

| Hypothetical Esterase | Steric Hindrance Adjustment | Tryptophan to Alanine | Increased catalytic rate | Reduce steric clash to allow better positioning of the dicarboxylic acid moiety. nih.gov |

| Hypothetical Oxygenase | Remodeling Interaction Network | Lysine to Alanine | Altered regioselectivity | Modify electrostatic interactions with the carboxyl groups to favor a different reaction. nih.gov |

Molecular Recognition and Interaction with Biological Systems

Binding Studies with Model Proteins and Receptors (mechanistic, in vitro)

Understanding the molecular recognition of this compound requires detailed in vitro studies with purified proteins and receptors. These investigations aim to quantify binding affinities and elucidate the specific non-covalent interactions that govern complex formation.

Commonly employed biophysical techniques for such studies include:

Fluorescence Spectroscopy: This method can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding of a ligand like this compound. mdpi.com Alternatively, fluorescent probes like 8-Anilino-1-naphthalenesulfonic acid (ANS) can be used, where displacement by the binding compound results in a change in fluorescence, allowing for the determination of binding constants. mdpi.comresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in a protein's secondary or tertiary structure upon ligand binding, indicating an interaction has occurred. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of binding events between a ligand in solution and a protein immobilized on a sensor surface, yielding kinetic data on association and dissociation rates.

For example, a study could investigate the binding of this compound to a model protein like bovine serum albumin (BSA). By titrating a solution of BSA with the compound and measuring the quenching of tryptophan fluorescence, one could calculate the binding affinity and the number of binding sites. mdpi.comresearchgate.net Such studies are foundational for understanding how this compound might interact with specific biological targets.

Membrane Permeability and Transport Mechanisms (theoretical or in vitro models)

The ability of this compound to cross biological membranes is a critical factor influencing its biological activity. Its structure, featuring two carboxylic acid groups and a polar phenol (B47542) group, suggests that its permeability via passive diffusion may be limited and likely pH-dependent.

In vitro models are essential for experimentally determining membrane permeability:

Parallel Artificial Membrane Permeation Assay (PAMPA): This high-throughput assay uses a synthetic membrane impregnated with lipids to predict passive transcellular permeability. It provides a simple and rapid assessment of a compound's lipophilicity and ability to cross a lipid barrier.

Cell-Based Models: Monolayers of cells, such as Caco-2 (modeling the intestinal epithelium), are cultured on permeable supports. These models can assess both passive diffusion and the involvement of active transport mechanisms.

Phospholipid Vesicle-Based Permeation Assay (PVPA): This model uses a barrier of liposomes on a filter support to mimic the cell membrane, offering insights into passive permeability. uit.no

Theoretical predictions based on the molecule's physicochemical properties can complement experimental data. The polar surface area (PSA) is a key descriptor used to predict permeability, with higher values generally correlating with lower passive diffusion. nih.gov Given the multiple polar groups in this compound, its PSA would be expected to be relatively high. The compound's charge state, which varies with pH, will also be a critical determinant of its permeability.

Table 2: Predicted Permeability Characteristics and Suitable In Vitro Models

| Physicochemical Property | Predicted Characteristic | Implication for Transport | Suggested In Vitro Model |

| Polarity | High (due to 2x -COOH, 1x -OH) | Low passive diffusion | PAMPA, PVPA uit.no |

| Ionization | Anionic at physiological pH | pH-dependent transport, unlikely passive diffusion | Caco-2 cell monolayer |

| Size | Moderate | Potential for carrier-mediated transport | Caco-2 cell monolayer |

| Hydrogen Bonding | High potential (donor/acceptor sites) | Reduced membrane partitioning | PAMPA |

Intracellular Distribution and Localization in Cell Models (mechanistic studies, not human data)

Investigating the subcellular fate of this compound is crucial for understanding its potential mechanism of action at a cellular level. Mechanistic studies in cell models can reveal whether the compound accumulates in specific organelles or compartments.

Key methodologies for these studies include:

Fluorescence Microscopy: A fluorescently labeled version of this compound could be synthesized. Live-cell imaging would then be used to directly visualize its uptake and distribution within cells over time. Co-localization studies with organelle-specific fluorescent dyes (e.g., for mitochondria, lysosomes, or the nucleus) can pinpoint its specific subcellular destination.

Subcellular Fractionation: This biochemical technique involves the stepwise lysis of cells and separation of organelles through centrifugation. The concentration of the compound in each fraction (e.g., cytoplasm, mitochondria, nucleus) can then be quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry. This approach provides quantitative data on the compound's distribution.

These studies could reveal, for example, whether this compound remains in the cytoplasm or is actively transported into the nucleus or mitochondria, providing clues to its potential intracellular targets and biological functions.

Role in Non-Human Biological Signaling and Regulation (Mechanistic Investigations)

Proposed Involvement in Plant Defense Mechanisms

Phenolic compounds are central to plant defense against pathogens and herbivores. nih.gov The structure of this compound, containing a hydroxyphenyl group characteristic of the phenylpropanoid pathway, suggests a plausible, though unconfirmed, role in plant signaling and defense. mdpi.com

Hypothetical Roles and Mechanistic Investigations:

Signaling Molecule: The compound could act as a signaling molecule, potentially inducing the expression of defense-related genes. Mechanistic studies would involve treating plant cell cultures or seedlings with this compound and using transcriptomic analysis (e.g., RNA-seq) to identify upregulated genes, such as those encoding pathogenesis-related (PR) proteins or enzymes in phytoalexin biosynthesis. nih.gov

Phytoalexin or Precursor: It could function as a phytoalexin—an antimicrobial compound produced by plants in response to infection. To investigate this, researchers could infect plant tissues with a pathogen (e.g., a biotrophic fungus) and analyze tissue extracts at various time points to see if this compound is synthesized de novo. mdpi.com

Modulator of Oxidative Burst: Plants often respond to pathogens with a rapid production of reactive oxygen species (ROS), known as the oxidative burst. mdpi.com The phenolic nature of the compound suggests it might have antioxidant properties, potentially modulating this response. In vitro assays could assess its ability to scavenge ROS, while cellular assays could determine if it suppresses the pathogen-induced oxidative burst in plant cells.

These investigations would help to clarify whether this compound is an active component of the intricate network of chemical defenses that plants employ to survive in their environment.

Influence on Microbial Communication Pathways

Extensive research has been conducted to investigate the potential influence of the chemical compound this compound on microbial communication pathways. These inquiries have specifically focused on its capacity to modulate or interfere with quorum sensing, a key mechanism of cell-to-cell communication in bacteria that regulates various physiological processes, including virulence factor production and biofilm formation.

Consequently, there is no available information regarding its potential to act as a quorum sensing inhibitor or modulator. The mechanisms by which it might interact with bacterial signaling molecules, such as autoinducers, or their cognate receptors remain uninvestigated. Furthermore, no data exists to suggest its impact on downstream gene expression regulated by quorum sensing circuits in any microbial species.

Therefore, at present, the scientific community has not established any influence, inhibitory or otherwise, of this compound on microbial communication pathways. This remains a potential area for future research.

Future Directions and Emerging Research Frontiers

Advanced Retrosynthetic Planning and Automated Synthesis of Analogs

Modern chemical synthesis is increasingly driven by computational tools that can navigate the vast landscape of possible chemical reactions. Advanced retrosynthetic planning, powered by artificial intelligence, is revolutionizing how chemists design synthetic routes to complex molecules. nih.govengineering.org.cn For 3-(4-Hydroxyphenyl)pentanedioic acid and its analogs, these methods offer a path to more efficient and novel synthesis strategies.

Computer-Aided Synthesis Planning (CASP) utilizes algorithms to work backward from a target molecule to identify simple, commercially available starting materials. nih.govnih.gov Techniques like the experience-guided Monte Carlo tree search (EG-MCTS) can sift through a combinatorial explosion of possibilities to suggest the most promising transformations, often matching or improving upon routes designed by human experts. nih.govresearchgate.net

The synthesis of analogs, where parts of the molecule are systematically replaced to modulate its properties, is crucial for research. For instance, studies on similar scaffolds, like 3-((4-hydroxyphenyl)amino)propanoic acid, have generated libraries of derivatives to explore their biological activities. nih.gov The application of generative machine learning models can accelerate the design of such analogs by predicting viable reaction templates and reactant combinations. nih.gov

Furthermore, the integration of these planning tools with automated synthesis platforms represents a significant frontier. nih.gov Rapid automated iterative synthesis has been demonstrated for other classes of molecules, achieving C-C bond formation in minutes. chemrxiv.org Applying such automated systems to the synthesis of this compound derivatives could dramatically accelerate the design-make-test-analyze cycle in chemical and materials research. nih.gov

Table 1: Comparison of Retrosynthetic Planning Approaches

| Approach | Description | Key Advantages | Relevant Technologies |

|---|---|---|---|

| Expert Rule-Based Systems | Utilizes a predefined database of chemical reactions and rules created by chemists. | High reliability for known reaction types. | Early CASP programs. |

| Template-Based ML | Machine learning models that learn reaction "templates" from large reaction databases. | Can identify a broad range of applicable known reactions for a given disconnection. | NeuralSym, GLNs. engineering.org.cn |

| Template-Free ML | Models that predict reactants directly from the product structure without relying on predefined templates. | Potential to discover entirely novel synthetic routes and reactions. | Sequence-to-sequence models, Graph neural networks. |

| Monte Carlo Tree Search | An algorithm that explores the most promising paths in the vast search tree of possible reactions. | Balances exploration of new routes with exploitation of known good routes; efficient. | EG-MCTS. nih.govresearchgate.net |

Integration of Omics Technologies for Pathway Discovery

To develop sustainable production methods, understanding the natural biosynthetic pathways of this compound or related phenolic compounds is essential. The integration of various "omics" technologies provides a powerful toolkit for untargeted pathway discovery in plants and microorganisms. nih.govrsc.org This approach avoids reliance on human samples and focuses on mapping metabolic networks in other biological systems.

Metabolomics, the large-scale study of small molecules, is a foundational technology in this effort. rsc.org High-resolution mass spectrometry techniques can map the spatial distribution of metabolites within tissues, providing clues about their synthesis and function. nih.gov When metabolomic data is combined with transcriptomics (gene expression) and genomics (gene sequences), researchers can establish correlations between gene expression profiles and the abundance of specific metabolites. nih.gov This "guilt-by-association" principle is highly effective for identifying the genes and enzymes responsible for producing a target compound. nih.gov

For a compound like this compound, the biosynthetic origin likely traces back to the phenylpropanoid pathway, which produces a wide array of phenolic compounds in plants from amino acid precursors like phenylalanine and tyrosine. frontiersin.orgresearchgate.net By applying integrated omics, researchers can identify the specific enzymes (e.g., lyases, hydroxylases, ligases) that construct the carbon skeleton and functionalize the molecule. frontiersin.orgresearchgate.net Algorithms like mummichog can even infer pathway activity directly from mass spectrometry peak lists, bypassing the need for complete metabolite identification. metaboanalyst.ca

Table 2: Omics Technologies for Biosynthetic Pathway Mapping

| Omics Technology | Information Provided | Application in Pathway Discovery |

|---|---|---|

| Genomics | Provides the complete genetic blueprint of an organism. | Identifies potential biosynthetic genes based on sequence homology and gene clustering. rsc.org |

| Transcriptomics | Measures the expression levels of all genes (RNA). | Co-expression analysis links genes that are activated simultaneously with the production of a metabolite. nih.gov |

| Proteomics | Quantifies the abundance of proteins. | Identifies the enzymes present under specific conditions, directly linking them to metabolic functions. nih.gov |

| Metabolomics | Measures the global profile of small molecule metabolites. | Directly detects the target compound and its precursors/derivatives, confirming pathway activity. nih.govmdpi.com |

Development of Sustainable Production Strategies for Bio-based Resources

The reliance on petroleum feedstocks for chemical production is unsustainable. A major frontier in green chemistry is the development of bio-based production routes using renewable resources like lignocellulosic biomass. hilarispublisher.com For this compound, sustainable strategies can be envisioned by drawing parallels with the production of other bio-based platform chemicals, such as adipic acid and furan (B31954) derivatives. researchgate.netrsc.org

A key strategy involves metabolic engineering of microbial hosts (e.g., bacteria or yeast) to convert sugars derived from biomass into the target molecule. This requires the assembly of a novel biosynthetic pathway within the host organism, using the enzymes identified through omics technologies. The production of bio-based adipic acid, a six-carbon dicarboxylic acid, provides a relevant model for the pentanedioic acid backbone. researchgate.net

Challenges in this area include optimizing the metabolic pathway to achieve high theoretical yields, ensuring redox balance within the cell, and engineering the host to tolerate high concentrations of the product, which can be toxic. researchgate.net The development of robust microbial chassis that can thrive in industrial fermentation conditions using complex raw material streams is critical for economic viability. researchgate.net Advances in synthetic biology and high-throughput screening enable the rapid prototyping and optimization of these engineered production hosts.

Application in Theoretical Materials Science as a Building Block

The molecular structure of this compound makes it a compelling candidate as a bio-based building block, or monomer, for the synthesis of advanced polymers. Its trifunctionality—two carboxylic acids and one phenol (B47542)—offers versatile handles for polymerization.

In theoretical materials science, researchers can model how this monomer would behave in various polymerization reactions:

Polyesters: The two carboxylic acid groups can react with diols to form polyesters. The pendant phenol group would remain, providing a site for subsequent cross-linking or functionalization, potentially creating thermosets with unique properties.

Polyamides: Reaction with diamines would yield polyamides, with the phenol group again offering opportunities to tune the final material's characteristics, such as thermal stability or adhesion.

Epoxy Resins: The phenolic hydroxyl group can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, a common precursor for epoxy resins. The carboxylic acid groups could then act as curing agents, leading to highly cross-linked, durable materials.

The presence of the rigid phenyl ring attached to a flexible aliphatic chain is significant. This combination can be used to design polymers with a tailored balance of stiffness, toughness, and thermal properties. The use of bio-based building blocks like this compound is a key strategy in the development of sustainable alternatives to petroleum-based plastics and resins. ethz.chrsc.org

Artificial Intelligence and Machine Learning in Predicting Reactivity and Synthesis Outcomes

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of reaction outcomes with increasing accuracy. rjptonline.org These tools can significantly de-risk and accelerate the experimental process for synthesizing and utilizing this compound.

ML models can be trained on large datasets of chemical reactions to predict various outcomes: arxiv.org

Reaction Yield: Predicting the likely yield of a reaction under specific conditions (e.g., temperature, solvent, catalyst) allows chemists to prioritize high-yielding routes, saving time and resources. rjptonline.org

Regioselectivity: For molecules with multiple reactive sites, like the two distinct carboxylic acids and the phenol group in the target compound, ML models can predict which site is most likely to react. This is particularly important for designing selective modification strategies. digitellinc.com

Reaction Conditions: AI can suggest optimal reaction conditions to achieve a desired outcome, moving beyond trial-and-error experimentation. Active learning frameworks can even guide the selection of experiments to most efficiently refine the predictive model. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-((4-Hydroxyphenyl)amino)propanoic acid |

| Phenylalanine |

| Tyrosine |

| Adipic acid |

Q & A

Q. What are the established synthetic routes for 3-(4-Hydroxyphenyl)pentanedioic acid, and how can reaction conditions be optimized for purity?

The synthesis typically involves condensation of 4-methoxyphenyl aliphatic aldehydes with cyanoacetic acid under basic conditions, followed by acid hydrolysis and demethylation. For example, 3-(4-methoxyphenyl)glutaric acid is synthesized via piperidine-catalyzed condensation of anisaldehyde and ethyl acetoacetate, then saponified with NaOH . Demethylation using thioethoxide ion in dimethylformamide yields the phenolic hydroxy group. Optimization includes controlling reaction time (e.g., 20-hour reflux in methanol with sodium acetate) and stoichiometry to minimize byproducts. Purity is enhanced via silica gel chromatography and crystallization from chloroform-hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. In H-NMR, the aromatic protons of the 4-hydroxyphenyl group appear as doublets near δ 6.8–7.2 ppm, while the pentanedioic acid backbone shows distinct methylene signals (δ 2.5–3.5 ppm). MS (ESI-negative mode) typically reveals a molecular ion peak at m/z 237 [M–H]⁻. Infrared (IR) spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. How can researchers validate the identity of this compound using chromatographic methods?

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 280 nm (for phenolic absorption) is standard. A mobile phase of acetonitrile/0.1% formic acid in water (70:30) achieves baseline separation. Gas Chromatography-Flame Photometric Detection (GC/FPD) is also applicable after derivatization (e.g., methylation to dimethyl esters) for enhanced volatility . Retention times should match certified reference standards, where available.

Advanced Research Questions

Q. What experimental strategies are recommended for incorporating this compound into radioimmunoassay (RIA) tracers?

The compound serves as a hapten for radioiodination. Key steps:

- Derivatization : React with hydrazides (e.g., this compound monohydrazide) under reflux in methanol with sodium acetate/acetic acid to form hydrazone conjugates .

- Radiolabeling : Use chloramine-T or iodogen to introduce I at the phenolic ring. Purify via silica gel chromatography.

- Validation : Confirm binding affinity using competitive ELISA with polyclonal antibodies raised against the hapten-protein conjugate .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from substituent effects. For example:

- Methylation : 3-(4-Methoxyphenyl) derivatives exhibit reduced solubility, impacting bioavailability .

- Decarboxylation : Metabolites like 4-hydroxyphenylacetic acid (via decarboxylation) may confound activity assays . Mitigation strategies include:

- Isothermal Titration Calorimetry (ITC) to compare binding constants.

- Metabolic Profiling using LC-MS to track degradation pathways .

Q. What methodological considerations are critical for studying the solubility and stability of this compound in physiological buffers?

- Solubility : The compound has low aqueous solubility (logP ~1.5). Use cosolvents like DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.